(1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol
Description
(1S)-2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is a chiral brominated alcohol featuring a methanesulfonyl (mesyl) group at the para position of the phenyl ring. This electron-withdrawing substituent significantly influences the compound's physicochemical properties, including acidity, solubility, and reactivity. The (1S)-configuration ensures stereospecific interactions in synthetic and biological contexts, making it valuable in enantioselective synthesis and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-bromo-1-(4-methylsulfonylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHFFNZCDQTFW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol, with the CAS Number 1212121-62-4 and molecular formula C9H11BrO3S, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound features a bromine atom and a methanesulfonyl group attached to a phenyl ring, contributing to its unique reactivity. Its molecular weight is 279.15 g/mol, and it can be represented by the following structural formulas:
- InChI :
InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 - SMILES :
CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The reactive bromine atom can participate in nucleophilic substitution reactions, while the methanesulfonyl group may facilitate interactions with enzymes or receptors involved in metabolic processes. This dual functionality suggests potential applications in pharmacological contexts.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated that related brominated compounds can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. The presence of the bromine atom allows for covalent bonding with nucleophilic amino acids in enzyme active sites. This action can lead to inhibition of key metabolic enzymes, impacting various biochemical pathways .
Case Studies
Several case studies highlight the biological activities of structurally related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the effects of brominated phenolic compounds on bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Research published in ACS Chemical Biology examined how similar compounds interact with specific enzymes involved in drug metabolism. The findings suggested that modifications in the sulfonyl group led to varying degrees of inhibition .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methanesulfonyl group | Potential enzyme inhibitor |
| 2-Bromo-1-(4-methylsulfonylphenyl)ethanone | Bromine and methylsulfonyl group | Antimicrobial properties |
| 4-Bromo-phenol | Simple bromophenol structure | Known for broad-spectrum activity |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that (1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, suggesting that the compound may interfere with cellular signaling pathways essential for tumor growth. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells, highlighting its potential as a lead compound for drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics. A case study involving the synthesis of analogs showed enhanced efficacy against resistant strains of bacteria .
Organic Synthesis Applications
Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis. Its bromine atom allows for nucleophilic substitutions, facilitating the formation of various derivatives. This property is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Case Studies
-
Anticancer Study
A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent. -
Antimicrobial Research
In another investigation, derivatives of this compound were tested against multiple bacterial strains. The findings showed that modifications to the methanesulfonyl group enhanced antimicrobial efficacy, paving the way for new antibiotic formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
(a) Methanesulfonyl vs. Morpholine Sulfonyl
- Compound: (1S)-2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (CAS 1955523-31-5) . Formula: C₁₂H₁₆BrNO₄S. Comparison: Replacing methanesulfonyl with morpholine sulfonyl introduces a heterocyclic amine, altering electronic effects. The morpholine group enhances solubility in polar solvents but reduces electrophilicity at the phenyl ring compared to the mesyl group.
(b) Methanesulfonyl vs. Biphenyl Bromine
- Compound: (1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethanol (CAS 1175845-77-8) . Formula: C₁₄H₁₂Br₂O.
(c) Methanesulfonyl vs. Methyl
- Compound: (1S)-2-Bromo-1-(4-methylphenyl)ethanol . Formula: C₉H₁₁BrO. Comparison: The electron-donating methyl group decreases the hydroxyl group's acidity (predicted pKa ~12.9 for biphenyl analog vs. lower pKa for mesyl due to stronger electron withdrawal).
Data Tables: Key Comparative Properties
Table 1. Structural and Physical Properties
*Predicted values based on analogous structures.
Q & A
Q. What are the key synthetic routes for (1S)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
A common approach involves bromination of a pre-formed ethanol derivative. For example, borane-mediated reduction of a ketone precursor (e.g., 4-methanesulfonylphenyl acetic acid) in tetrahydrofuran (THF) at 60°C, followed by bromination with lithium chloride, can yield the target compound. Enantiomeric purity is highly dependent on chiral catalysts or resolving agents during the reduction step. Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) or enzymatic resolution may improve enantioselectivity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the presence of the bromine atom (δ ~3.5–4.0 ppm for CHBr) and methanesulfonyl group (δ ~3.1 ppm for SOCH).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for similar brominated aryl ethanols (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~318.18 for CHBrOS) .
Q. How does the methanesulfonyl group influence the compound’s reactivity in substitution reactions?
The electron-withdrawing methanesulfonyl group activates the phenyl ring toward electrophilic substitution but deactivates the adjacent alcohol toward oxidation. Nucleophilic substitution at the β-bromo position is favored under SN2 conditions (e.g., using NaCN or NaN in DMF) due to steric hindrance from the bulky aryl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., solvent polarity affecting solubility) or enantiomer-specific activity. To address this:
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (1S)- and (1R)-forms.
- Dose-response profiling : Compare IC values across enantiomers in target assays (e.g., enzyme inhibition).
- Control for solvolysis : Monitor stability in aqueous buffers (pH 7.4, 37°C) to rule out degradation artifacts .
Q. What computational strategies predict the compound’s binding affinity to sulfotransferase enzymes?
- Molecular docking : Use AutoDock Vina with crystal structures of human sulfotransferases (e.g., SULT1A1) to model interactions between the methanesulfonyl group and catalytic residues.
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to identify key hydrogen bonds with Ser138 or His108 .
Q. How does the compound’s stability under acidic conditions impact its application in drug discovery?
The secondary alcohol and β-bromo moieties are prone to acid-catalyzed elimination (forming styrene derivatives). Stability studies in simulated gastric fluid (pH 1.2) show <50% degradation after 2 hours. Mitigation strategies include:
- Prodrug design : Mask the alcohol as an ester (e.g., acetyl-protected derivative).
- Formulation optimization : Use enteric coatings to bypass gastric exposure .
Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and why?
Replacing bromine with a trifluoromethyl group (CHFOS) enhances metabolic stability by reducing hepatic clearance. Alternatively, substituting the methanesulfonyl group with a carboxylate improves aqueous solubility but reduces blood-brain barrier penetration. Quantitative structure-activity relationship (QSAR) models highlight logP and polar surface area as critical parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
